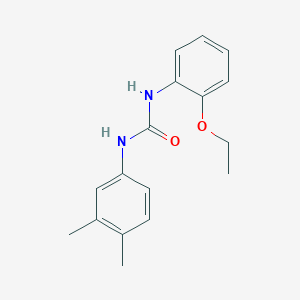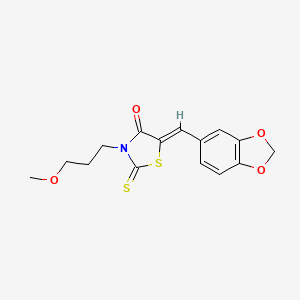
N-cyclohexyl-1-(1-ethyl-1H-pyrazol-4-yl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Übersicht
Beschreibung
N-cyclohexyl-1-(1-ethyl-1H-pyrazol-4-yl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a useful research compound. Its molecular formula is C24H31N5O2 and its molecular weight is 421.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.24777525 g/mol and the complexity rating of the compound is 627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of pyrazole and pyrazolopyrimidine derivatives, including compounds with structural similarities to the specified chemical, have been extensively studied. These compounds are synthesized through various chemical reactions, including cyclocondensation and condensation with acetylacetone or malononitrile, and characterized using spectral data (IR, MS, ^1H-NMR, ^13C-NMR) to establish their structures. These synthetic pathways and characterizations provide foundational knowledge for further exploration of their applications in scientific research (Hassan, Hafez, & Osman, 2014).
Cytotoxic Activity
Research on pyrazole and pyrazolopyrimidine derivatives has highlighted their potential cytotoxic activity against various cancer cell lines. The in vitro cytotoxic activities of these compounds against Ehrlich Ascites Carcinoma (EAC) cells and other human cancer cell lines (colon HCT116, lung A549, breast MCF-7, and liver HepG2) have been explored. These studies provide insights into the potential therapeutic applications of these compounds in cancer treatment (Hassan, Hafez, & Osman, 2015).
Regioselective Synthesis
The regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation represents an efficient method for producing compounds with potential pharmacological applications. This technique allows for the significant reduction of reaction times and high yields, demonstrating the versatility and efficiency of modern synthetic methods in creating structurally complex and potentially bioactive compounds (Machado et al., 2011).
Potential Anticancer and Anti-5-lipoxygenase Agents
A novel series of pyrazolopyrimidines derivatives has been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds exhibit cytotoxic effects against different cancer cell lines and show potential as anti-5-lipoxygenase agents, highlighting their dual therapeutic potential in cancer treatment and inflammation-related diseases (Rahmouni et al., 2016).
Eigenschaften
IUPAC Name |
N-cyclohexyl-1-(1-ethylpyrazol-4-yl)-6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c1-3-28-15-16(14-25-28)23-22-19(20-13-18(31-2)9-10-21(20)27-22)11-12-29(23)24(30)26-17-7-5-4-6-8-17/h9-10,13-15,17,23,27H,3-8,11-12H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLRVMTYBVOKNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C3=C(CCN2C(=O)NC4CCCCC4)C5=C(N3)C=CC(=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(3-CHLORO-4-METHYLPHENYL)-3-(2-METHOXYETHYL)-1-METHYL-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURINE-2,4-DIONE](/img/structure/B4573773.png)
![3-[(3-fluorophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4573775.png)
![N-[5-({[(4-methoxy-6-methyl-2-pyrimidinyl)amino]carbonyl}amino)-4-methyl-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B4573777.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B4573779.png)
![1-{4-Methyl-2-[(2-phenylethyl)amino]pyrimidin-5-yl}ethanone](/img/structure/B4573786.png)

![2-chloro-4-[5-[(Z)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoic acid](/img/structure/B4573798.png)
![1'-[(3-Chloro-4-fluorophenyl)carbamothioyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4573806.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4573830.png)
![4-{2-[(2,2-DIPHENYLACETYL)OXY]ACETYL}PHENYL BENZOATE](/img/structure/B4573838.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B4573842.png)

![2-[2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)ethoxy]ethanol hydrochloride](/img/structure/B4573870.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B4573873.png)
